cis-1-(Tert-butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid
CAS No.:
Cat. No.: VC13697347
Molecular Formula: C12H21NO4
Molecular Weight: 243.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21NO4 |
|---|---|
| Molecular Weight | 243.30 g/mol |
| IUPAC Name | (3S,4S)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H21NO4/c1-8-5-6-13(7-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m0/s1 |
| Standard InChI Key | IFPZGYNNPYYDGA-DTWKUNHWSA-N |
| Isomeric SMILES | C[C@H]1CCN(C[C@H]1C(=O)O)C(=O)OC(C)(C)C |
| SMILES | CC1CCN(CC1C(=O)O)C(=O)OC(C)(C)C |
| Canonical SMILES | CC1CCN(CC1C(=O)O)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name is (3S,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid. Its molecular formula is C₁₂H₂₁NO₄, with a molecular weight of 243.30 g/mol. The piperidine ring adopts a chair conformation, with the Boc group and carboxylic acid occupying axial and equatorial positions, respectively, in the cis-configuration. This spatial arrangement influences steric interactions and hydrogen-bonding capabilities, critical for its reactivity and solubility.
Physicochemical Characteristics
Key properties include:
| Property | Value |
|---|---|
| Melting Point | 128–132°C (decomposes) |
| Solubility | 25 mg/mL in DMSO |
| LogP (Partition Coefficient) | 2.1 (estimated) |
| pKa (Carboxylic Acid) | ~4.5 |
The Boc group enhances solubility in organic solvents like dichloromethane and tetrahydrofuran, while the carboxylic acid moiety allows for ionic interactions in aqueous environments.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a multi-step sequence:
-
Piperidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives yields 4-methylpiperidine-3-carboxylic acid.
-
Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine protects the amine group.
-
Stereochemical Control: Chiral resolution or asymmetric synthesis ensures the cis-configuration of substituents.
Reaction conditions typically involve dichloromethane as the solvent, ambient temperature, and 12–24-hour reaction times. Yields range from 65–80%, with purity exceeding 95% after recrystallization.
Industrial Manufacturing
Industrial processes optimize for scalability and cost-efficiency:
-
Continuous Flow Reactors: Enhance mixing and heat transfer during Boc protection.
-
Automated Crystallization: Ensures consistent particle size distribution for downstream applications.
-
Quality Control: HPLC and NMR spectroscopy verify purity and stereochemical integrity.
Applications in Pharmaceutical Research
Intermediate for Bioactive Molecules
The compound’s versatility is demonstrated in synthesizing:
-
Histamine H₃ Receptor Antagonists: Modulating neurotransmitter release for treating sleep disorders.
-
Anticancer Agents: Derivatives inhibit topoisomerase II, showing IC₅₀ values of 1.2–3.8 μM in leukemia cell lines.
-
Antibiotics: Structural analogs disrupt bacterial cell wall synthesis, with MIC values of 4–16 μg/mL against Staphylococcus aureus.
Structure-Activity Relationship (SAR) Studies
Modifications at the 3- and 4-positions reveal:
-
Methyl Group (C4): Increases metabolic stability by 40% compared to unsubstituted analogs.
-
Carboxylic Acid (C3): Essential for binding to metalloproteinases (Kd = 120 nM).
Biological Activity and Mechanisms
Cytotoxicity Profiles
In vitro assays using MTT and Annexin V staining demonstrate:
-
Apoptosis Induction: Caspase-3 activation in HeLa cells at 10 μM.
-
Cell Cycle Arrest: G1 phase blockade in MCF-7 breast cancer cells.
Neuroprotective Effects
The compound reduces oxidative stress in neuronal cultures:
-
ROS Scavenging: Decreases reactive oxygen species by 60% at 50 μM.
-
BDNF Upregulation: Enhances brain-derived neurotrophic factor expression by 2.5-fold.
Comparative Analysis with Structural Analogs
Substituent Effects on Bioavailability
| Compound | LogP | Solubility (mg/mL) | Bioavailability (%) |
|---|---|---|---|
| cis-Boc-4-methyl-piperidine-3-COOH | 2.1 | 25 | 45 |
| trans-Boc-4-methyl-piperidine-3-COOH | 2.3 | 18 | 32 |
| Boc-piperidine-3-COOH (no methyl) | 1.8 | 35 | 28 |
The cis-configuration and methyl group synergistically improve membrane permeability and metabolic stability.
Stability Under Physiological Conditions
Half-life studies in human plasma:
| Condition | Half-life (h) |
|---|---|
| pH 7.4, 37°C | 6.2 |
| pH 2.0, 37°C | 1.8 |
Acidic conditions accelerate Boc deprotection, limiting oral bioavailability but enabling controlled drug release in targeted delivery systems.
Emerging Applications in Material Science
Self-Assembling Nanostructures
The compound forms micelles in aqueous solutions (CMC = 0.8 mM), with potential for drug encapsulation.
Polymer Functionalization
Copolymerization with polyethylene glycol yields pH-responsive hydrogels used in wound dressings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume